cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole

Histamine H3 receptor CNS drug discovery Cognitive disorders

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0) is a racemic cis-fused bicyclic diamine with the systematic name pyrrolo[3,4-b]pyrrole, octahydro-5-methyl-, (3aR,6aR)-rel-. It belongs to the octahydropyrrolo[3,4-b]pyrrole scaffold class, characterized by two fused pyrrolidine rings in a cis ring junction configuration, with an N-methyl substituent at the 5-position of the bicycle.

Molecular Formula C7H14N2
Molecular Weight 126.20
CAS No. 876130-70-0
Cat. No. B3038633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
CAS876130-70-0
Molecular FormulaC7H14N2
Molecular Weight126.20
Structural Identifiers
SMILESCN1CC2CCNC2C1
InChIInChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyDLUDAUJQMXTXGQ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0): Structural Identity and Procurement Baseline for a cis-Fused Bicyclic Diamine Building Block


cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0) is a racemic cis-fused bicyclic diamine with the systematic name pyrrolo[3,4-b]pyrrole, octahydro-5-methyl-, (3aR,6aR)-rel- . It belongs to the octahydropyrrolo[3,4-b]pyrrole scaffold class, characterized by two fused pyrrolidine rings in a cis ring junction configuration, with an N-methyl substituent at the 5-position of the bicycle [1]. The compound has a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol, and is primarily supplied as a research intermediate with typical purity specifications of ≥95% to 98% . Commercially available forms include the free base (CAS 876130-70-0) and the dihydrochloride salt (CAS 1363166-00-0). This scaffold has been exploited as a core structural element in multiple patent families targeting dipeptidyl peptidase IV (DPP-IV), dopamine D3 receptors, histamine H3 receptors, and the deubiquitylating enzyme USP30 [2].

Why Generic Substitution Fails for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0): Stereochemical and Substitution-Pattern Determinants of Biological Selectivity


Generic substitution of the octahydropyrrolo[3,4-b]pyrrole scaffold is precluded by three interdependent structural determinants that govern downstream biological activity. First, the cis ring junction stereochemistry—specifically the (3aR,6aR) or (3aS,6aS) configuration—is a strict requirement for productive receptor engagement in multiple target families; the trans-fused diastereomer cannot present the two amine vectors in the correct spatial orientation for key pharmacophoric interactions [1]. Second, the N-methyl substituent at the 5-position is not a passive structural feature: in the histamine H3 receptor antagonist series, the 5-alkyl substituent directly modulates potency, with 5-methyl vs. 5-ethyl substitution yielding distinct SAR profiles, and unsubstituted (N–H) analogs showing substantially altered binding characteristics [2]. Third, the position of the methyl group matters—1-methyl substituted octahydropyrrolo[3,4-b]pyrroles (CAS 1353644-77-5) present a different vector for subsequent N-arylation chemistry compared to the 5-methyl isomer, leading to divergent downstream SAR trajectories [3]. These interdependent features mean that procurement of an alternative octahydropyrrolo[3,4-b]pyrrole variant, or a different bicyclic diamine scaffold entirely, will not replicate the synthetic intermediate chemistry or the biological activity profile of derivatives constructed from this specific building block.

Quantitative Differentiation Evidence for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0): Comparative Potency, Selectivity, and Scaffold Versatility Data


H3 Receptor Antagonist Potency: 5-Methyl Scaffold Derivatives Achieve Sub-Nanomolar to Low Nanomolar Human H3 Ki

Derivatives of the (3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole scaffold demonstrate high-affinity histamine H3 receptor antagonism. ABT-288, which incorporates the 5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl moiety, exhibits a human H3 Ki of 1.9 nM and rat H3 Ki of 8.2 nM, with competitive antagonist pharmacology [1]. In the foundational SAR study by Zhao et al., the optimized lead 17a—also built on the (3aR,6aR)-5-alkyl scaffold—achieved a human H3 Ki of 0.54 nM and rat H3 Ki of 4.57 nM, with an oral bioavailability of 39% and half-life of 2.4 h in rats [2]. Within this chemotype, the 5-methyl substituent is critical: the initial hybrid analog 16b (lacking the optimized 5-alkyl-1-aryl substitution pattern) was deemed too synthetically demanding for extensive SAR, forcing simplification to the (3aR,6aR)-5-alkyl-1-aryl series that yielded the sub-nanomolar compounds [2]. By comparison, an earlier conessine-based H3R antagonist series from which this chemotype was derived showed no antagonistic activity (analogs 11 and 15) until the key pharmacophoric elements were merged onto the octahydropyrrolo[3,4-b]pyrrole core [2].

Histamine H3 receptor CNS drug discovery Cognitive disorders

Dopamine D3 Receptor Modulation: Octahydropyrrolo[3,4-b]pyrrole vs. Hexahydrocyclopenta[c]pyrrole Scaffold Differentiation in a Single Patent Family

In US10273244 (Micheli et al.), both octahydropyrrolo[3,4-b]pyrrole and hexahydrocyclopenta[c]pyrrole scaffolds are claimed as core A-ring moieties for dopamine D3 receptor modulators, enabling a direct within-patent scaffold comparison [1]. Compounds built on the octahydropyrrolo[3,4-b]pyrrole core demonstrate a wide dynamic range of D3 affinity: Example 51 (octahydropyrrolo[3,4-b]pyrrole scaffold with 5-substitution) achieves a D3 Ki of 1.48 nM, while Example 56 achieves a D3 Ki of 12.6 nM, and the most potent example reaches a D3 Ki of 0.200 nM [2]. This 74-fold range within a single scaffold demonstrates the tunability of the octahydropyrrolo[3,4-b]pyrrole system. Critically, the patent explicitly co-claims the hexahydrocyclopenta[c]pyrrole scaffold as an alternative A-ring, indicating that scaffold selection is a non-trivial determinant of D3 pharmacology and that the two bicyclic systems are considered distinct chemical matter by the inventors [1]. The octahydropyrrolo[3,4-b]pyrrole scaffold provides two nitrogen atoms available for differential functionalization (the bridgehead N-1 for aryl attachment and the N-5 for alkyl/carbonyl substitution), whereas the carbocyclic analog offers only one nitrogen, fundamentally constraining the scope of accessible SAR [1].

Dopamine D3 receptor Addiction therapeutics Scaffold comparison

Multi-Target Scaffold Versatility: cis-5-Methyl-octahydropyrrolo[3,4-b]pyrrole Enables Inhibitors Across Four Distinct Target Classes

The cis-5-methyl-octahydropyrrolo[3,4-b]pyrrole scaffold demonstrates validated activity across four mechanistically unrelated target classes, a breadth uncommon among bicyclic diamine building blocks. Evidence across target classes includes: (i) Histamine H3 receptor—ABT-288 (human Ki = 1.9 nM, rat Ki = 8.2 nM) [1]; (ii) Dopamine D3 receptor—US10273244 Example 51 (Ki = 1.48 nM) [2]; (iii) Dipeptidyl peptidase IV (DPP-IV)—claimed in US8785477/ US20130178500 as core scaffold for diabetes/obesity indications [3]; (iv) USP30 deubiquitylating enzyme—hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitriles with USP30 IC50 < 100 nM (US10689345 Example 197, IC50 = 100 nM; Example 51, IC50 < 100 nM) [4]. By contrast, monocyclic pyrrolidine building blocks (e.g., pyrrolidine, N-methylpyrrolidine) cannot access the same conformational space and are typically limited to one or two target classes. Similarly, alternative fused bicycles such as 3,8-diazabicyclo[3.2.1]octane have been explored for fewer target classes in the patent literature [5].

Scaffold versatility Multi-target drug discovery Bicyclic diamine building block

Stereochemical Purity as a Critical Quality Attribute: cis Configuration Is Essential for Downstream Biological Activity

The cis ring junction of octahydropyrrolo[3,4-b]pyrrole is a defining stereochemical feature mandated by all synthetic routes employing intramolecular azomethine ylide cycloaddition, which stereospecifically yields the cis-fused cycloadduct [1]. The resulting (3aR,6aR) or (3aS,6aS) configuration places both amine nitrogens on the same face of the bicycle, creating a specific spatial relationship between the N-1 and N-5 vectors. This stereochemistry is uniformly specified across all patent families exploiting this scaffold: the dopamine D3 modulators of US10273244 require the (3aR,6aR) configuration [2]; the H3 antagonists of Zhao et al. explicitly use the (3aR,6aR)-5-alkyl-1-aryl substitution pattern [3]; and the USP30 inhibitors incorporate the hexahydropyrrolo[3,4-b]pyrrole core with defined (3aR,6aR) stereochemistry [4]. In the H3 series, the initial conessine-based analogs lacking the cis-fused octahydropyrrolo[3,4-b]pyrrole architecture showed no detectable H3R activity, confirming that the specific three-dimensional presentation of the bicyclic diamine is prerequisite for receptor engagement [3]. Commercial supply of CAS 876130-70-0 is specified as the racemic cis form (rel-(3aR,6aR)), and procurement of the incorrect trans diastereomer would result in a geometrically distinct diamine that cannot serve as a drop-in replacement for any of the validated synthetic sequences.

Stereochemistry Chiral building block Receptor pharmacophore

Optimal Procurement and Application Scenarios for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 876130-70-0)


Histamine H3 Receptor Antagonist Lead Optimization: Synthesis of N-1-Aryl-5-methyl-octahydropyrrolo[3,4-b]pyrroles

This building block is the direct starting material for constructing the (3aR,6aR)-5-methyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole chemotype described by Zhao et al. (J. Med. Chem. 2009) [1]. The free base (CAS 876130-70-0) undergoes N-1 arylation via Buchwald-Hartwig coupling or nucleophilic aromatic substitution to install the aryl group that is critical for H3 receptor affinity. The resulting derivatives have produced clinical candidate ABT-288 (human H3 Ki = 1.9 nM, oral bioavailability 37–66%) and research tool compound 17a (human H3 Ki = 0.54 nM) [2]. Researchers should procure the free base form for direct coupling chemistry; the dihydrochloride salt (CAS 1363166-00-0) may be preferred for storage stability but requires free-basing prior to N-1 arylation.

Dopamine D3 Receptor Modulator Synthesis for Addiction and Psychiatric Disorder Programs

For programs targeting dopamine D3 receptors (addiction, drug dependency, psychiatric conditions), this building block serves as the A-ring core in the general formula (I) of US10273244 [3]. The N-5 methyl group is pre-installed, allowing medicinal chemists to focus SAR exploration on the N-1 aryl/heteroaryl substituent and the linker (W, n, m, p, z variables). The building block's cis stereochemistry ensures the correct presentation of the N-1 aryl group for D3 receptor binding, as demonstrated by Example 51 (D3 Ki = 1.48 nM) and Example 56 (D3 Ki = 12.6 nM) [4]. The wide Ki range (0.200–12.6 nM) within this scaffold indicates that the building block is a suitable starting point for both potent lead generation and nuanced selectivity tuning against D2 and other off-target receptors.

Parallel Medicinal Chemistry: One Building Block for Multiple CNS and Metabolic Disease Programs

Organizations running parallel lead-finding campaigns across CNS and metabolic disease areas can standardize on CAS 876130-70-0 as a common intermediate. A single procurement lot can supply: (i) H3R antagonist synthesis (cognitive disorders), (ii) D3R modulator synthesis (addiction/psychiatric), (iii) DPP-IV inhibitor synthesis (type 2 diabetes/obesity) per US8785477 [5], and (iv) USP30 inhibitor synthesis (mitochondrial dysfunction/cancer) per Mission Therapeutics patents [6]. This multi-program utility reduces vendor qualification burden, simplifies inventory management, and enables bulk purchasing economics. The typical commercial purity of 97–98% is suitable for initial SAR exploration; for late-stage lead optimization, additional purification (e.g., flash chromatography or recrystallization of the dihydrochloride) may be warranted to eliminate trace amine impurities that could confound biological assay results.

Stereochemical Probe Synthesis: Investigating the Role of cis Ring Junction Geometry in Receptor Recognition

The defined cis stereochemistry of CAS 876130-70-0 makes it a valuable tool for fundamental studies of how ring junction geometry affects ligand-receptor recognition across GPCR and enzyme targets. In contrast to flexible monocyclic diamines (e.g., N,N'-dimethylethylenediamine), the rigid cis-fused bicycle constrains the two amine vectors to a specific dihedral angle, enabling researchers to deconvolute conformational from stereoelectronic contributions to binding affinity [7]. This compound can serve as a stereochemical control in experiments comparing the activity of cis-fused vs. trans-fused or monocyclic analogs, providing mechanistic insight into the geometric requirements of target binding pockets. The racemic nature of the commercial material (rel-(3aR,6aR)) is adequate for initial stereochemical SAR; enantiomerically pure (3aR,6aR) or (3aS,6aS) forms can be obtained via chiral resolution or asymmetric synthesis if enantioselective biology is subsequently observed.

Quote Request

Request a Quote for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.